molecular formula C16H23N3O4S3 B11409043 N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B11409043
M. Wt: 417.6 g/mol
InChI Key: NUBVDVLCDSXZHC-UHFFFAOYSA-N
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Description

N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that features a thiazole ring substituted with ethylsulfonyl and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the ethylsulfonyl and tosyl groups. The final step involves the attachment of the N2,N2-dimethylethane-1,2-diamine moiety. Reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tosyl group can be reduced under specific conditions to yield different functional groups.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of the tosyl group could produce different amine derivatives.

Scientific Research Applications

N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and tosyl groups may play a role in binding to the target, while the thiazole ring could be involved in the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N1-sulfonyl-1,2,3-triazoles: These compounds share the sulfonyl group and have similar synthetic routes and applications.

    Pyrazole derivatives: These compounds also contain nitrogen heterocycles and are used in various chemical and biological applications.

Uniqueness

N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to the combination of its functional groups and the thiazole ring

Properties

Molecular Formula

C16H23N3O4S3

Molecular Weight

417.6 g/mol

IUPAC Name

N-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C16H23N3O4S3/c1-5-25(20,21)16-18-15(14(24-16)17-10-11-19(3)4)26(22,23)13-8-6-12(2)7-9-13/h6-9,17H,5,10-11H2,1-4H3

InChI Key

NUBVDVLCDSXZHC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCN(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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